1-Benzofuran-3-carbothioamide
Description
Significance of Benzofuran (B130515) Derivatives in Chemical and Medicinal Sciences
Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a core structural motif in a vast number of biologically active natural products and synthetic molecules. researchgate.netmdpi.com The inherent versatility of the benzofuran nucleus has made it a popular scaffold in drug design and discovery. mdpi.com Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.govresearchgate.net
The ability of the benzofuran ring to be substituted at various positions allows for the fine-tuning of its biological and chemical properties, leading to the development of a diverse library of compounds with a wide range of applications. mdpi.comchemrxiv.org For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have been investigated as modulators of amyloid-beta aggregation, relevant to Alzheimer's disease, while others have shown potential as inhibitors of NF-κB in cancer therapy. nih.govnih.gov The development of novel synthetic routes to access diverse benzofuran derivatives remains an active area of research, highlighting the continued importance of this scaffold. mdpi.com
Overview of Thiocarboxamide Functionalities in Organic Compounds
The thiocarboxamide group (-CSNH2) is a sulfur analog of the carboxamide group and plays a crucial role in the biological activity of many organic compounds. The replacement of the carbonyl oxygen with a sulfur atom can significantly alter the electronic and steric properties of a molecule, often leading to enhanced or novel biological activities. nih.gov Thiocarboxamide derivatives have been reported to possess a wide array of pharmacological properties, including antitubercular, anticonvulsant, and antimicrobial activities. researchgate.net
The Willgerodt–Kindler reaction is a key method for the formation of thioamides, highlighting the synthetic accessibility of this functional group. nih.gov The ability of the thiocarboxamide moiety to participate in various chemical reactions makes it a valuable building block for the synthesis of more complex heterocyclic systems. researchgate.net For example, pyrazoline-1-carbothioamides derived from benzofurans have been synthesized and shown to possess significant antimicrobial activities. researchgate.netresearchgate.netnih.gov
Current Research Focus and Unexplored Avenues for 1-Benzofuran-3-carbothioamide
Despite the well-documented significance of both benzofuran and thiocarboxamide moieties, dedicated research on this compound itself is notably limited. The majority of published studies focus on derivatives where the carbothioamide or carboxamide group is located at the 2-position of the benzofuran ring. mdpi.comchemrxiv.orgnih.govontosight.ainih.govamericanelements.com For instance, a series of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives, which feature a substituent at the 3-position, have been evaluated as tubulin polymerization inhibitors. nih.gov However, these are more complex structures than the parent this compound.
The synthesis of 3-substituted benzofurans, including those with the potential for a carbothioamide group, is an area of active investigation. organic-chemistry.org The chemical properties and biological activities of this compound remain a significant unexplored avenue. There is a clear need for systematic studies to synthesize this compound, characterize its physicochemical properties, and evaluate its potential in various biological assays. The CAS number for this compound is 1510322-67-4. bldpharm.com
Rationale for Comprehensive Investigation of this compound
The rationale for a comprehensive investigation of this compound is built upon the established and potent biological activities of its constituent parts. The benzofuran scaffold is a proven pharmacophore, and the thiocarboxamide group is known to impart significant biological effects. The unique positioning of the carbothioamide group at the 3-position of the benzofuran ring could lead to novel structure-activity relationships and potentially unlock new therapeutic applications.
A thorough investigation would involve:
Developing efficient and scalable synthetic routes to this compound.
Characterizing its spectral and physicochemical properties.
Screening for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Utilizing the compound as a scaffold for the synthesis of a library of novel derivatives.
Such a comprehensive study would not only fill a significant gap in the current scientific literature but also has the potential to yield a new class of compounds with valuable therapeutic properties.
Data Tables
Table 1: Reported Biological Activities of Benzofuran Derivatives
| Biological Activity | Reference |
| Antimicrobial | researchgate.netresearchgate.netresearchgate.netnih.gov |
| Anticancer | nih.govnih.govnih.govnih.gov |
| Anti-inflammatory | researchgate.netresearchgate.net |
| Antiviral | researchgate.net |
| Tubulin Polymerization Inhibition | nih.gov |
| Amyloid-β Aggregation Modulation | nih.gov |
| NF-κB Inhibition | nih.gov |
Table 2: Chemical Information for this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Position of Functional Group |
| This compound | 1510322-67-4 | C₉H₇NOS | 3 |
| 1-Benzofuran-2-carbothioamide | 190430-18-3 | C₉H₇NOS | 2 |
| 2,3-Dihydrobenzo[b]furan-5-carbothioamide | 306936-08-3 | C₉H₉NOS | 5 |
| 1-Benzofuran-3-carboxamide | 959304-51-9 | C₉H₇NO₂ | 3 |
Structure
3D Structure
Properties
IUPAC Name |
1-benzofuran-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5H,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIWESZUAHUKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzofuran 3 Carbothioamide and Its Derivatives
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing 1-benzofuran-3-carbothioamide and its analogs often involve multi-step reactions starting from readily available precursors. These routes, while established, can sometimes be time-consuming and may require harsh reaction conditions.
Multi-Step Syntheses from Readily Available Precursors
The construction of the this compound scaffold frequently begins with simple, commercially available starting materials. A common strategy involves the initial synthesis of a benzofuran (B130515) ring system, followed by the introduction of the carbothioamide functionality at the 3-position.
For instance, a prevalent multi-step synthesis starts with salicylaldehyde (B1680747), which can be reacted with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate in a solvent such as dry acetone (B3395972) to form 2-cyanomethoxybenzonitrile. This intermediate can then undergo cyclization to yield 3-aminobenzofuran-2-carbonitrile. Subsequent chemical transformations can then be employed to introduce the desired carbothioamide group.
Another approach involves the preparation of 2-acetylbenzofuran (B162037) from salicylaldehyde and chloroacetone. nih.gov The resulting ketone can then be converted to the corresponding thiosemicarbazone, which serves as a key intermediate for further derivatization. nih.gov
A variety of substituted benzofurans can be prepared through one-pot and multistep syntheses, employing both classical and modern techniques. researchgate.net These methods provide access to a diverse range of precursors for the synthesis of this compound derivatives.
Table 1: Examples of Multi-Step Syntheses of Benzofuran Derivatives
| Starting Material(s) | Key Intermediate(s) | Final Product Type | Reference(s) |
| Salicylaldehyde, Chloroacetonitrile | 2-Cyanomethoxybenzonitrile, 3-Aminobenzofuran-2-carbonitrile | Benzofuran Core | |
| Salicylaldehyde, Chloroacetone | 2-Acetylbenzofuran | Benzofuran Ketone | nih.gov |
| 2-Hydroxybenzonitriles, 2-Bromoacetophenones | 3-Amino-2-aroyl benzofuran derivatives | Substituted Benzofurans | researchgate.net |
Condensation Reactions with Thiosemicarbazides
A widely utilized method for the introduction of the carbothioamide moiety is the condensation reaction of a suitable benzofuran-containing precursor with thiosemicarbazide (B42300) or its derivatives. researchgate.net This reaction is versatile and can be applied to various benzofuran intermediates.
For example, 2-acetylbenzofuran can be reacted with thiosemicarbazide in a suitable solvent, often with a catalytic amount of acid, to form 2-(1-(benzofuran-2-yl)ethylidene)hydrazinecarbothioamide. nih.gov This thiosemicarbazone can then undergo further reactions to generate a variety of heterocyclic systems. Similarly, chalcones derived from 2-acetylbenzofuran can be cyclized with thiosemicarbazide under basic conditions to yield 3-(benzofuran-2-yl)-5-aryl-4,5-dihydropyrazole-1-carbothioamides. nih.gov
The reaction of isatin (B1672199) derivatives with thiosemicarbazide is another example of this type of condensation, leading to the formation of isatin-thiosemicarbazone hybrids. mdpi.com These compounds can serve as precursors for more complex heterocyclic structures.
Table 2: Condensation Reactions with Thiosemicarbazides
| Benzofuran Precursor | Reagent | Product Type | Reference(s) |
| 2-Acetylbenzofuran | Thiosemicarbazide | Hydrazinecarbothioamide | nih.gov |
| Benzofuran Chalcones | Thiosemicarbazide | Dihydropyrazole-1-carbothioamides | nih.govjst.go.jp |
| Isatin Derivatives | Thiosemicarbazide | Isatin-thiosemicarbazones | mdpi.com |
| 3-Methylbenzofuran-2-carbohydrazide | Isothiocyanates | 1-Acylatedthiosemicarbazides | nih.gov |
Utilization of Chalcone (B49325) Intermediates in Synthesis
Chalcones, which are α,β-unsaturated ketones, are valuable intermediates in the synthesis of various heterocyclic compounds, including derivatives of this compound. researchgate.netekb.egresearchgate.net These compounds are typically prepared via a Claisen-Schmidt condensation between an appropriate benzofuran ketone and an aromatic aldehyde. rdd.edu.iq
The resulting benzofuran-containing chalcones can then be reacted with various reagents to construct the desired heterocyclic systems. For example, reaction with thiosemicarbazide in a basic medium leads to the formation of pyrazoline-1-carbothioamide derivatives. jst.go.jpnih.gov This approach allows for the introduction of diverse substituents on the pyrazoline ring, depending on the starting chalcone.
The α,β-unsaturated system in chalcones is susceptible to Michael addition reactions, which can be utilized to introduce further functionality. For instance, treatment of benzofuran chalcones with nitromethane (B149229) can furnish the corresponding Michael adducts. nih.gov
Table 3: Synthesis via Chalcone Intermediates
| Starting Materials for Chalcone Synthesis | Chalcone Intermediate | Subsequent Reaction | Final Product Type | Reference(s) |
| 2-Acetylbenzofuran, Aromatic Aldehydes | 1-(Benzofuran-2-yl)-3-arylprop-2-en-1-ones | Condensation with Thiosemicarbazide | Pyrazoline-1-carbothioamides | nih.govjst.go.jprdd.edu.iq |
| 1-(6-Hydroxy-4-methoxybenzofuran-5-yl)ethanone, Aromatic Aldehydes | α,β-Unsaturated Carbonyl Compounds | Reaction with Thiosemicarbazide | 4,5-Dihydro-1H-pyrazole-1-carbothioamides | jst.go.jp |
Willgerodt–Kindler Reaction for Thioamide Formation
The Willgerodt–Kindler reaction is a powerful tool for the synthesis of thioamides from aryl alkyl ketones. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the ketone with elemental sulfur and an amine, such as morpholine, typically at elevated temperatures. wikipedia.org The reaction proceeds through a series of intermediates, ultimately leading to the formation of a thioamide at the terminal end of the alkyl chain.
In the context of this compound synthesis, a suitable 1-(benzofuran-2-yl)ethan-1-one derivative can be subjected to Willgerodt–Kindler conditions to generate the corresponding 2-(benzofuran-2-yl)thioacetamide derivative. nih.gov For example, the reaction of 1-(benzofuran-2-yl)ethan-1-one with N-ethyl piperazine (B1678402) and sulfur in a deep eutectic solvent system of glycerol (B35011) and potassium carbonate has been reported to yield 2-(benzofuran-2-yl)-1-(4-ethylpiperazin-1-yl)ethanethione. nih.gov
Modern and Sustainable Synthetic Approaches
In recent years, there has been a growing emphasis on the development of more environmentally friendly and efficient synthetic methods. Microwave-assisted synthesis has emerged as a key technology in this regard, offering significant advantages over conventional heating methods.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has been successfully employed to accelerate the synthesis of this compound and its derivatives. nih.gov This technique often leads to shorter reaction times, higher yields, and improved purity of the final products. univpancasila.ac.idrsc.org
The condensation of thiosemicarbazides with benzofuran precursors can also be effectively carried out under microwave irradiation. This approach has been used to synthesize various heterocyclic compounds, including triazole derivatives, in significantly reduced reaction times. rsc.org For example, the synthesis of trifluoromethyl-substituted spiro[indole-triazole] derivatives from thiosemicarbazide and isatin precursors was achieved in high yields within minutes under microwave irradiation. rsc.org
Table 4: Microwave-Assisted Synthesis of Benzofuran and Related Heterocycles
| Reaction Type | Precursors | Conditions | Product Type | Reference(s) |
| Cyclization | Benzoate Substrates | Microwave Irradiation | Benzofuran-3(2H)-ones | nih.gov |
| One-Pot Synthesis | 2-Hydroxybenzonitriles, 2-Bromoacetophenones | Microwave Heating | 3-Amino-2-aroyl benzofurans | researchgate.net |
| Condensation/Cyclization | Thiosemicarbazide, Isatin Derivatives | Microwave Irradiation | Spiro[indole-triazole] Derivatives | rsc.org |
| N-Arylation/Cyclization | α-Bromo-benzenesulfonamides, Amines | Microwave Irradiation | Benzothiadiazin-3-one-1,1-dioxides | nih.gov |
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into the synthesis of benzofuran derivatives aims to reduce the environmental impact of chemical processes. These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. psu.edu
Several strategies exemplify the application of these principles in the synthesis of benzofuran-containing heterocycles:
Eco-Friendly Catalysis: The use of sterically hindered but environmentally benign organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been reported for the synthesis of thiazole (B1198619) and 1,3-thiazine derivatives linked to a benzofuran moiety. scispace.combepls.com This approach is noted for its safety, recyclability, good to excellent yields, and reduced reaction times. bepls.com
Greener Solvents: Efforts have been made to replace hazardous organic solvents with greener alternatives. Water and polyethylene (B3416737) glycol (PEG-400) have been successfully used as reaction media for synthesizing various thiazole derivatives. bepls.com Water, in particular, is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature.
Energy-Efficient Methods: Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. univpancasila.ac.idresearchgate.net By using microwave irradiation, chemists can often achieve faster reaction rates, higher yields, and improved product purity compared to conventional heating methods, thereby increasing energy efficiency. psu.eduresearchgate.net Another energy-efficient technique is mechanochemistry, which involves solvent-free reactions conducted through grinding or ball-milling, aligning with the goals of sustainable chemistry. researchgate.net
Multi-Component Reactions (MCRs): One-pot, multi-component reactions are inherently greener as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and energy. bepls.com The synthesis of thiazol-2-imine derivatives in a one-pot, three-component reaction is an example of this efficient approach. mdpi.com
Catalyst-Mediated Reactions (e.g., Palladium, Copper)
Catalysis is a cornerstone of modern organic synthesis and a key principle of green chemistry. Palladium and copper catalysts are particularly prominent in the synthesis of benzofuran scaffolds.
Palladium Catalysis: Palladium catalysts are highly effective for forming the core benzofuran structure through various cross-coupling and cyclization reactions. A common strategy involves a tandem Sonogashira coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by an intramolecular cyclization to yield the 2,3-disubstituted benzofuran. researchgate.net Another advanced method employs direct C-H activation, where a C-H bond is functionalized, bypassing the need for pre-functionalized starting materials. researchgate.net For instance, the C2-palladation of a benzofuran can be achieved through a concerted metalation-deprotonation pathway, facilitating the creation of complex 2,3-diarylbenzofuran moieties. researchgate.net
Copper Catalysis: Copper catalysts offer a more economical and readily available alternative to palladium for certain transformations. acs.org They have been successfully used in one-pot strategies to produce 2-arylbenzofuran derivatives via tandem Sonogashira coupling-cyclization, proving to be a cost-effective protocol with a wide substrate scope. researchgate.net Furthermore, copper acetate (B1210297) (Cu(OAc)₂) has been employed for the N-arylation of 3-amino-2-aroyl benzofurans using arylboronic acids. acs.org This methodology allows for the synthesis of either mono- or bi-N-aryl derivatives under ambient temperature, demonstrating the versatility of copper catalysis. acs.org
Flow Chemistry Techniques for Scale-Up (Conceptual)
Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, presents a promising conceptual framework for the scale-up of this compound synthesis. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability.
Conceptually, a multi-step synthesis could be designed where starting materials are pumped through a series of reactor coils or cartridges, each maintained at optimal conditions for a specific reaction step. For the synthesis of a benzofuran thioamide, this could involve an initial catalyzed cyclization in one module, followed by immediate introduction into a second module for the thioamidation step.
The key advantages of applying flow chemistry include:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, significantly reducing the risks associated with exothermic reactions or the handling of unstable intermediates like azides. nih.gov
Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to higher selectivity and yields while minimizing byproduct formation.
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid heat transfer and efficient mixing, which is often superior to batch reactors.
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), which avoids the complex and often problematic re-optimization required when scaling up batch reactions. This makes achieving gram-scale production more straightforward and reliable. nih.gov
Strategies for Regioselective Synthesis of this compound Analogs
Regioselectivity—the control over the position at which a chemical bond is formed—is critical when synthesizing specific analogs of this compound. Classical methods, such as the intramolecular Friedel-Crafts acylation, often suffer from a lack of regiochemical control, leading to mixtures of isomers, especially when multiple reaction sites are available on the aromatic ring. oregonstate.eduresearchgate.net
Modern synthetic strategies have been developed to overcome this challenge. One powerful approach is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to produce highly substituted benzofuranones, which are versatile precursors to benzofurans. oregonstate.edu This method proceeds through a Diels-Alder cycloaddition cascade that allows for programmable and highly regioselective substitution at any position on the benzofuran core. oregonstate.edu The electronic polarization of the coupling partners dictates the regiochemical outcome, often resulting in a single regioisomer where classical methods would yield a mixture. oregonstate.edu
By carefully selecting the substituted pyrone and nitroalkene, chemists can precisely dictate the substitution pattern of the final benzofuran analog, enabling the targeted synthesis of compounds with specific functional groups at desired positions.
Comparison of Synthetic Efficiencies and Yields Across Methodologies
The efficiency of a synthetic route is determined by factors such as chemical yield, reaction time, simplicity of the procedure, and cost of reagents. A comparison of different methodologies for synthesizing benzofuran derivatives highlights the trade-offs and advantages of each approach.
One-pot, catalyst-free methods offer operational simplicity and avoid the cost and potential toxicity of metal catalysts. For example, the synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines can be achieved in high yields (73-83%) simply by reacting the components in ethanol (B145695). mdpi.com Organocatalyzed reactions, such as the DABCO-catalyzed synthesis of benzofuran-linked thiazoles, also provide an eco-friendly and efficient route with good to excellent yields. bepls.com
Metal-catalyzed reactions often provide access to a broader range of complex structures. The Cs₂CO₃-mediated, room-temperature synthesis of 3-amino-2-aroyl benzofurans is exceptionally rapid (10-20 minutes) and high-yielding (81-92%). researchgate.netacs.org While palladium-catalyzed methods are robust, copper-catalyzed alternatives are gaining traction due to their lower cost and effectiveness in specific transformations. researchgate.netacs.org
The following table provides a comparative overview of selected synthetic methodologies.
| Method/Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time | Reference(s) |
| Catalyst-Free | 4-Methoxyaniline, Phenyl isothiocyanate, 2-Bromoacetylbenzofuran | Ethanol, Reflux | 83% | Not Specified | mdpi.com |
| Organocatalysis (DABCO) | 2-[1-(Benzofuran-2-yl)ethylidene]hydrazinecarbothioamide, Hydrazonoyl halides | Ethanol, Reflux | Good to Excellent | Short | bepls.com |
| Base-Mediated (Cs₂CO₃) | 2-Hydroxybenzonitriles, 2-Bromoacetophenones | DMF, Room Temp. | 81-92% | 10-20 min | researchgate.netacs.org |
| Copper-Catalyzed N-Arylation (Cu(OAc)₂) | 3-Amino-2-aroyl benzofuran, Arylboronic acid | CH₂Cl₂, Room Temp. | 69-85% | 8-10 h | acs.org |
| Palladium-Catalyzed Cyclization | 2-Iodophenol, Terminal alkyne, Aryl iodide | Sonogashira Conditions | Good to Excellent | Not Specified | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 1 Benzofuran 3 Carbothioamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a suite of 1D and 2D NMR experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be assembled for 1-Benzofuran-3-carbothioamide.
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation
Two-dimensional NMR techniques are employed to map the correlations between nuclei, providing definitive evidence of molecular connectivity and spatial relationships.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons H-4, H-5, H-6, and H-7, helping to unambiguously assign these signals within their spin system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is a powerful tool for assigning the carbon signals of C2, C4, C5, C6, and C7 by linking them to their already-assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. For a relatively planar molecule like this compound, NOESY can confirm structural assignments by showing correlations between nearby protons, such as between H-2 and H-4.
Table 2: Expected Key 2D-NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Purpose |
|---|---|---|---|
| COSY | H-4 ↔ H-5; H-5 ↔ H-6; H-6 ↔ H-7 | - | Assign aromatic spin system |
| HSQC | H-2, H-4, H-5, H-6, H-7 | C-2, C-4, C-5, C-6, C-7 | Direct C-H assignment |
| HMBC | H-2 | C-3, C-3a, C=S | Confirm C3 substitution |
| H-4 | C-3, C-3a, C-5 | Assign quaternary carbons | |
| -NH₂ | C-3, C=S | Confirm thioamide position |
| NOESY | H-2 ↔ H-4 | - | Confirm spatial proximity |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary thioamide group should appear as two distinct bands in the region of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide, typically appears in the 1300-1100 cm⁻¹ range, although it can be coupled with other vibrations. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzofuran (B130515) ring system will produce sharp peaks in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is expected around 1250-1050 cm⁻¹.
Raman spectroscopy , which is sensitive to bond polarizability, serves as a complementary technique. The aromatic ring stretching vibrations and the C=S double bond are expected to produce strong signals in the Raman spectrum, providing confirmatory data for these key structural features.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Signal |
|---|---|---|
| N-H Stretch (Thioamide) | 3400-3100 (two bands) | Weak |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Strong |
| N-H Bend (Thioamide) | ~1620 | Moderate |
| C=S Stretch (Thioamide) | ~1200 | Strong |
| C-N Stretch (Thioamide) | ~1400 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), is used to determine the exact mass of a molecule with high precision. This allows for the unambiguous determination of its elemental formula. For this compound, ESI-HRMS would detect the protonated molecule, [M+H]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the elemental composition of C₉H₈NOS⁺.
Table 4: HRMS Data for this compound
| Compound Name | Molecular Formula | Ion | Calculated Exact Mass |
|---|
Fragmentation Pathway Elucidation via Electron Ionization Mass Spectrometry (EI-MS, GC-MS)
Electron Ionization Mass Spectrometry (EI-MS), commonly used with Gas Chromatography (GC), is a hard ionization technique that causes extensive fragmentation of the molecule. Analyzing these fragmentation patterns provides a "fingerprint" that can be used to elucidate the molecular structure.
The EI mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 177. The fragmentation pathways are expected to be driven by the stability of the benzofuran ring and the nature of the thioamide substituent. Common fragmentation processes for related benzofuran derivatives include the loss of neutral molecules or radicals from the substituent, as well as cleavage of the heterocyclic ring.
Plausible fragmentation pathways for this compound include:
Loss of ·SH: Cleavage of the C-S bond to lose a sulfhydryl radical, leading to a fragment ion at m/z 144.
Loss of CSNH: Fragmentation of the thioamide group, resulting in a benzofuranyl cation at m/z 118.
Retro-Diels-Alder type reaction: Cleavage within the furan ring, often involving the loss of carbon monoxide (CO), a characteristic fragmentation for furan and benzofuran systems.
Table 5: Predicted Key EI-MS Fragment Ions for this compound
| m/z | Proposed Ion Structure / Loss |
|---|---|
| 177 | [M]⁺˙ (Molecular Ion) |
| 144 | [M - SH]⁺ |
| 118 | [M - CSNH]⁺ (Benzofuranyl cation) |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
Single-crystal X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs within a crystal lattice. For benzofuran derivatives, this analysis offers critical insights into the planarity of the fused ring system and the orientation of substituents.
Research on various benzofuran derivatives has successfully employed this technique to characterize their molecular geometries. For instance, the analysis of 1-benzofuran-2-carboxylic acid, a related compound, showed it crystallizes in the monoclinic system with the P21/n space group. researchgate.net Such studies reveal that the benzofuran core is typically planar, a finding confirmed in the structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, which also crystallizes in a monoclinic space group (P21/c). vensel.org In this latter case, two independent molecules were present in the asymmetric unit, both of which were observed to be highly planar. vensel.org
The packing of these molecules in the crystal is governed by intermolecular forces. In the crystal structure of 1-benzofuran-2-carboxylic acid, strong O-H···O hydrogen bonds and π-π stacking interactions (with a centroid-centroid distance of 3.7160 Å) are instrumental in building the supramolecular architecture. researchgate.net Similarly, the crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, which contains the carbothioamide functional group, provides a valuable model for understanding the potential interactions of the sulfur and nitrogen atoms in the solid state. researchgate.net
The data obtained from these crystallographic studies are fundamental for understanding structure-property relationships and for the rational design of new materials and molecules with specific functions.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| 1-Benzofuran-2-carboxylic acid | Monoclinic | P21/n | O-H···O hydrogen bonds, π-π stacking | researchgate.net |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Monoclinic | P21/c | C-H···O contacts | vensel.org |
| (S)-N-(Adamantan-1-yl)-3-(tert-butyl)-2,3-dihydro-1-benzofuran-5-carboxamide | Monoclinic | P21 | Not specified | nih.gov |
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns (Conceptual)
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzofuran scaffold, containing a fused benzene (B151609) and furan ring, constitutes a conjugated π-electron system. The absorption of UV light excites electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*).
For the parent benzofuran molecule, characteristic absorption bands are observed in the UV region. nist.gov The introduction of a carbothioamide group at the 3-position, as in this compound, is expected to significantly influence the electronic structure and, consequently, the UV-Vis spectrum. The thioamide group (–C(=S)NH₂) acts as a chromophore and contains non-bonding electrons (n-electrons) on the sulfur and nitrogen atoms, in addition to the π-electrons of the C=S double bond.
This extended conjugation allows for several potential electronic transitions:
π → π transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the entire aromatic and thioamide system. They are typically responsible for strong absorption bands in the UV region. Studies on other benzofuran derivatives have identified strong absorption bands around 290 nm. researchgate.net
n → π transitions:* These transitions involve the excitation of a non-bonding electron from the sulfur or nitrogen atom into a π* anti-bonding orbital. Because n-electrons are higher in energy than π-electrons, these transitions require less energy and occur at longer wavelengths (a bathochromic or red shift). They are generally of lower intensity than π → π* transitions.
The specific absorption maxima (λ_max) and intensities are sensitive to the solvent polarity and the presence of other substituents on the benzofuran ring. A comparative study of fluorene (B118485) and its hetero-analogues like dibenzofuran (B1670420) highlighted the nature of electronic transitions in these fused-ring systems, providing a theoretical basis for interpreting their spectra. ruc.dk By analyzing the UV-Vis spectrum of this compound, one can gain valuable information about its electronic conjugation and the energy levels of its molecular orbitals.
| Compound/System | Observed Absorption Bands (λ_max) | Associated Electronic Transition (Conceptual) | Reference |
|---|---|---|---|
| Benzofuran Derivatives | ~290 nm | π → π | researchgate.net |
| Benzofuran Derivatives | Shoulder at 325-350 nm | π → π or n → π | researchgate.net |
| This compound | Expected at > 290 nm | n → π (due to C=S group) | Conceptual |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (Conceptual)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers). While this compound itself is achiral, a chiral derivative could be synthesized by introducing a stereocenter, for example, by adding a chiral substituent to the benzofuran ring or the thioamide nitrogen.
Circular Dichroism (CD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
An achiral molecule does not exhibit a CD spectrum.
A chiral molecule will absorb one circularly polarized component more than the other, resulting in a positive or negative CD signal at specific wavelengths.
A pair of enantiomers will produce CD spectra that are perfect mirror images of each other. rsc.orgnih.gov For instance, if the (R)-enantiomer shows a positive peak (a positive Cotton effect) at a certain wavelength, the (S)-enantiomer will show a negative peak of equal magnitude at the same wavelength. rsc.orgnih.gov
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as an ORD curve, is also characteristic of a chiral molecule and its conformation.
For a hypothetical chiral derivative of this compound, CD spectroscopy would be an invaluable tool. It could be used to:
Confirm Enantiomeric Purity: The presence of a mirror-image signal would indicate a racemic mixture, while a single, clean spectrum would suggest an enantiomerically pure sample.
Assign Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R or S) of the stereocenter can often be determined. nih.govcas.cz
Study Molecular Conformation: The sign and magnitude of the CD signals are highly sensitive to the three-dimensional arrangement of the atoms, providing insights into the molecule's preferred conformation in solution. cas.cz
Therefore, should chiral derivatives of this compound be developed, chiroptical spectroscopy would be essential for their stereochemical characterization.
| Enantiomer of a Hypothetical Chiral Derivative | Expected CD Signal at λ_max | Expected ORD Curve | Reference |
|---|---|---|---|
| (R)-Enantiomer | Positive Cotton Effect (+) | Positive Plain Curve | Conceptual rsc.orgnih.gov |
| (S)-Enantiomer | Negative Cotton Effect (-) | Negative Plain Curve | Conceptual rsc.orgnih.gov |
Chemical Reactivity and Derivatization Strategies for 1 Benzofuran 3 Carbothioamide
Reactions at the Thiocarboxamide Moiety
The thiocarboxamide group (-CSNH₂) is a rich hub of chemical reactivity, featuring nucleophilic nitrogen and sulfur atoms and an electrophilic carbon atom. This functionality allows for a diverse array of chemical transformations, particularly in the synthesis of fused heterocyclic systems.
The thiocarboxamide moiety is an excellent precursor for building new rings through cyclization reactions with appropriate bifunctional reagents.
Thiazoles: The formation of a thiazole (B1198619) ring attached to a benzofuran (B130515) core can be achieved through reactions analogous to the Hantzsch thiazole synthesis. thieme-connect.de While direct synthesis from 1-benzofuran-3-carbothioamide is a plausible strategy, related compounds such as 3-(benzofuran-2-yl)-5-(4-aryl)-4,5-dihydropyrazole-1-carbothioamides have been shown to react with α-halocarbonyl compounds like phenacyl bromides to yield thiazole-substituted pyrazolines. nih.gov In this reaction, the nucleophilic sulfur of the carbothioamide group attacks the electrophilic carbon of the phenacyl bromide, initiating a sequence of condensation and cyclization to form the five-membered thiazole ring.
Pyrazolines: Pyrazoline rings fused or attached to benzofuran are commonly synthesized via the cyclocondensation of benzofuran chalcones with thiosemicarbazide (B42300) in a basic medium. nih.govresearchgate.net This reaction proceeds through an initial condensation followed by an intramolecular Michael addition, creating the 4,5-dihydropyrazole ring and appending the carbothioamide group at the N1 position. nih.govdergipark.org.tr The resulting 1H-pyrazole-1-carbothioamide structures are themselves important intermediates for further chemical modification. nih.gov
Pyrimidines: Benzofuran-substituted pyrimidines are often synthesized by reacting benzofuran chalcones with thiourea (B124793) in the presence of a base. nih.govresearchgate.net This reaction constructs the six-membered pyrimidine (B1678525) ring by combining the three-carbon α,β-unsaturated ketone unit of the chalcone (B49325) with the N-C-N fragment provided by thiourea. bu.edu.egresearchgate.net The products are typically thiopyrimidines, which can exist in a tautomeric relationship with their corresponding thiol forms. nih.gov
Thiadiazines: The synthesis of 1,3,4-thiadiazines can be accomplished using thiosemicarbazide or its derivatives as starting materials. Reaction with α-halo carbonyl compounds, such as phenacyl bromides or ethyl chloroacetate, leads to cyclization and the formation of the six-membered thiadiazine ring. biointerfaceresearch.commdpi.comekb.eg This strategy leverages the nucleophilicity of both the sulfur and nitrogen atoms within the thiosemicarbazide backbone to build the heterocyclic system. nih.gov
| Target Heterocycle | Benzofuran Precursor Type | Key Reagent(s) | General Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| Thiazoles | Benzofuran-pyrazole-1-carbothioamide | Phenacyl bromides | Refluxing ethanol (B145695) | nih.gov |
| Pyrazolines | Benzofuran chalcone | Thiosemicarbazide | Basic conditions (e.g., KOH) | nih.govresearchgate.net |
| Pyrimidines | Benzofuran chalcone | Thiourea | Alcoholic KOH | nih.govresearchgate.net |
| Thiadiazines | Thiosemicarbazide/Thiohydrazide | α-Halo carbonyl compounds (e.g., phenacyl bromide) | Refluxing ethanol or dioxane | biointerfaceresearch.commdpi.comekb.eg |
The dual nucleophilic and electrophilic nature of the carbothioamide group allows for various transformations. The sulfur atom, being a soft nucleophile, readily reacts with soft electrophiles. For example, S-alkylation with alkyl halides is a common transformation that forms reactive thioimidate intermediates, which are often precursors for cyclization reactions. biointerfaceresearch.com The nitrogen atom can also act as a nucleophile, reacting with electrophiles in acylation or alkylation reactions, although it is generally less nucleophilic than the sulfur. Conversely, the carbon atom of the thiocarbonyl is electrophilic and can be attacked by strong nucleophiles.
The sulfur atom in the thiocarboxamide moiety is susceptible to both oxidation and reduction. While studies on the benzofuran ring have demonstrated its oxidation to form epoxides, specific research on the oxidation of the 3-carbothioamide group is less common. mdpi.com Generally, oxidation of thioamides can lead to the corresponding amide (C=O) or, with stronger oxidants, to sulfonic acid derivatives. Reduction of the thiocarbonyl group, for instance through catalytic hydrogenation, could potentially yield the corresponding aminomethyl-benzofuran.
The primary amine of the thiocarboxamide group can undergo condensation reactions with aldehydes and ketones to form N-thiocarbamoyl imines (Schiff bases). This type of reaction is a foundational step in many heterocyclic syntheses where a new ring is formed, such as the initial interaction between a chalcone and thiosemicarbazide. researchgate.net While various coupling reactions have been developed for the benzofuran core, direct coupling involving the carbothioamide group is less frequently reported.
Functionalization of the Benzofuran Ring System
The benzofuran core is an electron-rich aromatic system that participates in a range of functionalization reactions, most notably electrophilic aromatic substitution.
Benzofuran is more reactive towards electrophiles than benzene (B151609). pearson.com The regioselectivity of these reactions is a key consideration in the synthesis of substituted benzofuran derivatives.
Regioselectivity: For an unsubstituted benzofuran molecule, electrophilic attack preferentially occurs at the C2-position of the furan (B31954) ring. echemi.comstackexchange.com This preference is attributed to the superior resonance stabilization of the carbocation intermediate (Wheland intermediate) formed upon attack at this position, which includes a significant contribution from a resonance structure where the positive charge is stabilized by the lone pair of the ring's oxygen atom. pearson.comechemi.com
Influence of the 3-Carbothioamide Substituent: In this compound, the presence of the electron-withdrawing carbothioamide group at the C3-position deactivates the furan ring towards further electrophilic attack. Consequently, electrophilic substitution is more likely to be directed to the benzene portion of the scaffold (positions C4, C5, C6, and C7). The precise location of substitution will be determined by the interplay between the activating, ortho-/para-directing effect of the benzofuran oxygen and the deactivating effect of the C3-substituent.
Key Electrophilic Aromatic Substitution Reactions:
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, onto the benzofuran skeleton is a common modification. pearson.com Studies have shown that halogenated benzofuran derivatives can exhibit enhanced biological activities. nih.gov
Nitration: Nitration of benzofuran using reagents like sodium nitrate (B79036) can introduce a nitro group, typically at the C2-position in an unsubstituted ring. researchgate.net
Friedel-Crafts Acylation: This reaction can introduce an acyl group onto the benzofuran ring, though it may suffer from low regioselectivity between the C2 and C3 positions in the parent heterocycle. nih.gov
C-H Arylation: Modern synthetic methods, particularly palladium-catalyzed direct C-H arylation, provide a powerful tool for functionalizing the benzofuran core. nih.govchemrxiv.org These reactions can be used to introduce aryl and heteroaryl substituents at specific positions, offering a modular approach to creating diverse libraries of benzofuran derivatives. researchgate.net
| Reaction Type | Typical Reagent(s) | Favored Position (Unsubstituted Benzofuran) | Expected Effect of 3-Carbothioamide Group | Reference(s) |
|---|---|---|---|---|
| Halogenation | Br₂, Cl₂ | C2 | Deactivates furan ring; substitution on benzene ring favored | pearson.comnih.gov |
| Nitration | HNO₃/H₂SO₄ or NaNO₃ | C2 | Deactivates furan ring; substitution on benzene ring favored | researchgate.net |
| Friedel-Crafts Acylation | Acyl chloride / Lewis acid | C2/C3 mixture | Deactivates furan ring; substitution on benzene ring favored | nih.gov |
| C-H Arylation | Aryl halide, Pd catalyst | C2 or C3 (depending on directing group) | Directs arylation to C2 or benzene ring positions | nih.govresearchgate.net |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira) (Conceptual for benzofuran core)
The functionalization of the benzofuran core is crucial for synthesizing derivatives of this compound with diverse properties. Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the introduction of various substituents onto the heterocyclic scaffold. nih.govacs.org These reactions typically involve a palladium catalyst and are fundamental in modern organic synthesis. wikipedia.org
The Heck reaction , also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to create a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be applied intramolecularly to synthesize functionalized benzofurans and dihydrobenzofurans through oxidative Heck cyclizations. pitt.edu For instance, intramolecular Fujiwara-Moritani arylations represent a direct oxidative Heck pathway for benzofuran synthesis. pitt.edu
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds, particularly for creating biaryl compounds by reacting aryl halides with organoboronic acids in the presence of a palladium catalyst. semanticscholar.org This reaction has been successfully applied to synthesize novel 2-arylbenzo[b]furan derivatives. semanticscholar.org For example, 2-(4-bromophenyl)benzofuran (B12281498) can be coupled with various arylboronic acids in an aqueous medium using a Pd(II) complex as the catalyst. semanticscholar.org A combination of Suzuki-Miyaura coupling with a subsequent oxidative cyclization step provides another route to the benzofuran scaffold. acs.org
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. thieme-connect.com This reaction is instrumental in synthesizing alkynyl-substituted benzofurans. thieme-connect.com One-pot, multi-catalytic cascade methods have been developed to synthesize 2-arylbenzofurans, which involve two sequential Sonogashira coupling reactions followed by cyclization. acs.org Efficient one-pot methods also exist for creating 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, often enhanced by microwave irradiation. nih.gov This methodology has been applied to construct libraries of highly substituted benzofurans. nih.gov
The table below summarizes these key cross-coupling reactions as they apply conceptually to the benzofuran core.
| Reaction Name | Reactants | Catalyst/Conditions | Position of Functionalization | Product Type |
| Heck Reaction | Unsaturated halide, Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Varies (e.g., C2, C3) | Substituted alkene-benzofuran |
| Suzuki Coupling | Aryl/Vinyl halide, Aryl/Vinyl boronic acid | Pd catalyst (e.g., Pd(II) complex), Base (e.g., K₂CO₃), Aqueous media | C2, C3 | Aryl-substituted benzofuran |
| Sonogashira Coupling | Aryl/Vinyl halide, Terminal alkyne | Pd catalyst (e.g., (PPh₃)PdCl₂), Cu co-catalyst (e.g., CuI) | C2, C3 | Alkynyl-substituted benzofuran |
Regioselective Introduction of Substituents on the Aromatic Ring
The introduction of substituents onto the aromatic portion of the benzofuran ring system is governed by the principles of electrophilic aromatic substitution. The inherent electronic properties of the benzofuran nucleus dictate the position at which electrophiles will preferentially attack. The benzofuran ring is generally prone to electrophilic substitution, but the selectivity can be poor due to the small difference in electron population between the C2 and C3 positions. chemicalbook.com
Theoretical and experimental studies indicate that electrophilic substitution on the unsubstituted benzofuran ring preferentially occurs on the five-membered furan ring rather than the benzene ring. pixel-online.net The primary site of attack is typically the C2 position, with the C3 position being the next most favorable. chemicalbook.comstackexchange.comechemi.com This preference can be explained by examining the stability of the sigma complexes formed as reaction intermediates. Attack at the C2 position results in a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com When the C2 position is already occupied, substitution then occurs at the C3 position. chemicalbook.com
Several common electrophilic substitution reactions have been studied on the benzofuran core:
Nitration: The nitration of benzofuran can yield different products depending on the reagents used. Using a mixture of nitric acid and acetic anhydride (B1165640) or ceric ammonium (B1175870) nitrate in acetic anhydride results in the formation of 2-nitrobenzo[b]furan. chemicalbook.com However, using nitrogen dioxide in benzene can produce a mixture of 2-nitro and 3-nitrobenzo[b]furans. chemicalbook.com
Halogenation: Bromination is a common halogenation reaction used to introduce bromine atoms onto the benzofuran ring.
Formylation and Acylation: These reactions, which introduce aldehyde and acyl groups respectively, have also been used to functionalize the benzofuran scaffold. rsc.org
The regioselectivity of these reactions is a key consideration in the multi-step synthesis of complex benzofuran derivatives.
| Reaction Type | Reagent(s) | Major Product(s) / Position(s) |
| Nitration | HNO₃/Acetic Anhydride | 2-Nitrobenzo[b]furan |
| Nitration | Nitrogen Dioxide (NO₂) in Benzene | Mixture of 2-Nitro- and 3-Nitrobenzo[b]furan chemicalbook.com |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | Preferential substitution at C2 stackexchange.comechemi.com |
| Acylation | Acyl chloride/Lewis Acid | Preferential substitution at C2 |
| Bromination | Bromine (Br₂) | Preferential substitution at C2 |
Synthesis of Bioisosteres and Structural Analogs
In medicinal chemistry, bioisosterism is a strategy used to design and synthesize compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of modifying the biological activity of a lead compound. nih.govu-tokyo.ac.jp This approach is widely used to improve potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, the carbothioamide group is a key functional moiety that can be replaced with various bioisosteres. The amide group itself is a classic bioisostere of the thioamide. nih.gov
Common bioisosteric replacements for amides and thioamides include various five-membered heterocyclic rings, which can mimic the steric and electronic properties of the original group. drughunter.com
Tetrazoles: The tetrazole ring is a well-established non-classical bioisostere for the carboxylic acid group and can also serve as a surrogate for the amide/thioamide functionality. drughunter.commdpi.com The synthesis of a tetrazole isostere of a benzofuran derivative can be achieved in a multi-step process, starting from the corresponding carboxylic acid, which is converted to a primary amide, then a nitrile, and finally cyclized with sodium azide (B81097) to form the tetrazole ring. mdpi.com
Oxadiazoles and Triazoles: These heterocyclic systems are also frequently used as amide bioisosteres. nih.govnih.gov For example, the 1,4-disubstituted 1,2,3-triazole is considered isosteric to the trans amide bond. nih.gov
The synthesis of structural analogs of this compound can be achieved through two main strategies: modification of the benzofuran core and derivatization of the C3-carbothioamide side chain. The cross-coupling and electrophilic substitution reactions discussed previously (Sections 4.2.2 and 4.2.3) are primary methods for modifying the benzofuran scaffold. For instance, introducing different aryl groups at the C2 position via Suzuki coupling or various substituents on the benzene ring can generate a library of structural analogs. semanticscholar.orgnih.gov
Furthermore, the carbothioamide group itself can be a precursor for synthesizing other heterocyclic systems fused or attached to the C3 position, leading to novel structural analogs.
| Original Functional Group | Potential Bioisostere | Rationale |
| Carbothioamide (-CSNH₂) | Carboxamide (-CONH₂) | Classical bioisostere, similar size and H-bonding capacity. nih.gov |
| Carbothioamide (-CSNH₂) | Tetrazole | Mimics steric and electronic properties, metabolically stable. drughunter.commdpi.com |
| Carbothioamide (-CSNH₂) | 1,2,4-Oxadiazole | Mimics H-bonding and dipole moment. nih.gov |
| Carbothioamide (-CSNH₂) | 1,2,3-Triazole | Can mimic cis or trans amide bond geometry. nih.gov |
Theoretical and Computational Studies on 1 Benzofuran 3 Carbothioamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Benzofuran-3-carbothioamide, DFT calculations provide fundamental insights into its stability, reactivity, and electronic nature.
Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution
The electronic landscape of a molecule is key to understanding its chemical reactivity. Quantum chemical calculations can map this landscape in detail.
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within this compound can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights regions of negative and positive electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. In related benzofuran (B130515) structures, the oxygen atom of the furan (B31954) ring typically shows a strong negative charge. nih.govresearchgate.net For this compound, the sulfur and nitrogen atoms of the thioamide group would also be expected to be electron-rich regions, making them potential sites for hydrogen bonding and coordination with metal ions. The hydrogen atoms of the amine group would, in turn, be electron-deficient.
Below is a hypothetical data table summarizing key electronic properties for this compound, as would be derived from a DFT calculation.
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Conformational Analysis and Tautomerism
The flexibility of the carbothioamide side chain allows for different spatial orientations, or conformations.
Tautomerism: The thioamide group can exist in thioamide-thioimidol tautomeric forms. Computational methods can predict the relative energies of these tautomers, thereby determining the predominant form under given conditions. It is generally expected that the thioamide form is more stable, but the thioimidol tautomer could play a role in specific chemical reactions or biological interactions.
Prediction and Correlation of Spectroscopic Properties
DFT calculations are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings.
Vibrational Spectroscopy (IR/Raman): Theoretical calculations can compute the vibrational frequencies of this compound. These calculated frequencies correspond to specific molecular motions (stretching, bending) and can be correlated with the peaks observed in experimental Infrared (IR) and Raman spectra. ijpsonline.comresearchgate.net Key predicted vibrations would include the C=S stretching, N-H stretching and bending, and various vibrations associated with the benzofuran ring.
NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR spectra can also be calculated. nih.gov By comparing the computed shifts with experimental data, a definitive assignment of each signal to a specific atom in the molecule can be achieved, confirming its structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of the molecule, which correspond to absorption bands in a UV-Vis spectrum. ijpsonline.com These calculations can help understand the nature of the electronic transitions (e.g., π-π*) and how they are influenced by the molecular structure.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ijpsonline.com Benzofuran derivatives have been extensively studied as potential inhibitors for a variety of biological targets, including kinases, enzymes involved in neurodegenerative diseases, and microbial enzymes. nih.govresearchgate.netscienceopen.com
For this compound, docking studies would be employed to screen its binding affinity against various protein targets. The thioamide group is of particular interest as it can act as both a hydrogen bond donor (N-H) and acceptor (C=S). These interactions, along with potential π-π stacking from the benzofuran ring, would be critical in determining the binding mode and affinity. Docking simulations can provide a binding energy score, which helps to rank potential drug candidates, and visualize the specific amino acid residues involved in the interaction. ijpsonline.comnih.gov
| Target Protein (Example) | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PI3K | 1E8Z | -8.5 | Val851, Lys802 |
| VEGFR-2 | 4ASD | -7.9 | Cys919, Asp1046 |
| Candida albicans NMT | 1IYL | -9.1 | Phe110, Tyr225 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a set of this compound derivatives, a QSAR model could be developed to predict their activity (e.g., anticancer or antimicrobial potency).
The process involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series. Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can be a valuable tool for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. scienceopen.com
Reaction Mechanism Elucidation via Computational Methods (Conceptual)
Computational chemistry can be used to explore the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, this could involve studying its synthesis or its reactions with other molecules.
For instance, the mechanism of its synthesis could be investigated by calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of the reaction's energy profile and identification of the rate-determining step. DFT calculations have been successfully used to elucidate mechanisms of various organic reactions, including cycloadditions and palladium-catalyzed C-H functionalizations involving heterocyclic compounds. Understanding these mechanisms at a molecular level is crucial for optimizing reaction conditions to improve yields and selectivity.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics simulations serve as a computational microscope to explore the conformational landscape of a molecule and its interactions with its environment. For this compound, such simulations could elucidate the flexibility of the carbothioamide group relative to the rigid benzofuran ring system and predict its behavior in different solvents or in the presence of biological macromolecules.
Conformational Stability:
The conformational stability of this compound is largely determined by the rotational barrier around the C3-C(S) single bond. Molecular dynamics simulations could map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. It is hypothesized that planar conformations, where the carbothioamide group is coplanar with the benzofuran ring, would be energetically favorable due to extended π-conjugation.
Key parameters that would be analyzed from an MD simulation to assess conformational stability include:
Dihedral Angle Analysis: Tracking the dihedral angle between the benzofuran ring and the carbothioamide group over the simulation time would reveal the preferred orientations and the transitions between different conformational states.
Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone atoms over time would indicate its structural stability. Low RMSD values suggest a stable conformation, while high values point to significant conformational changes.
Potential Energy Analysis: Monitoring the potential energy of the system throughout the simulation helps in identifying the most stable, low-energy conformational states.
Interaction Dynamics:
MD simulations are invaluable for studying how this compound interacts with other molecules, such as solvent molecules or the active site of a protein. These simulations can provide a dynamic picture of the non-covalent interactions that govern its binding affinity and specificity.
Important interactions that could be investigated include:
Hydrogen Bonding: The carbothioamide group contains both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the sulfur atom). MD simulations can identify the formation and lifetime of hydrogen bonds with surrounding molecules.
π-π Stacking: The aromatic benzofuran ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.
Hydrophobic Interactions: The benzofuran moiety also contributes to the molecule's hydrophobicity, and simulations can reveal how it interacts with nonpolar regions of its environment.
A hypothetical MD simulation of this compound in a biological system could yield data such as that presented in the interactive table below, illustrating the types of interactions and their prevalence.
| Interacting Residue | Interaction Type | Occupancy (%) | Average Distance (Å) |
| ASP128 | Hydrogen Bond | 75.3 | 2.8 |
| PHE256 | π-π Stacking | 62.1 | 3.5 |
| LEU89 | Hydrophobic | 88.9 | 4.1 |
| TYR252 | Hydrogen Bond | 45.7 | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation results for this compound are not currently available.
Mechanistic Investigations of Biological Activities of 1 Benzofuran 3 Carbothioamide Derivatives in Vitro and Cellular Studies
Enzyme Inhibition Studies and Mechanisms of Action
The therapeutic potential of 1-benzofuran-3-carbothioamide derivatives is largely attributed to their ability to interact with and inhibit various enzymes that are critical for the progression of diseases like cancer and microbial infections.
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer. semanticscholar.org Benzofuran-based molecules have been identified as potent inhibitors of several protein kinases. researchgate.net
Notably, a novel benzofuranyl thiosemicarbazone derivative demonstrated potent dual inhibitory activity against Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov The PI3K/Akt signaling pathway is crucial for cell growth and survival, and its overactivation is common in many cancers. nih.gov Inhibition of PI3K by these derivatives can block the phosphorylation of Akt, which in turn inhibits downstream signaling that promotes protein synthesis and cell survival, ultimately leading to the inhibition of apoptosis. nih.gov Simultaneously, by inhibiting VEGFR-2, a key receptor in angiogenesis, these compounds can disrupt the formation of new blood vessels that tumors need to grow and metastasize. nih.gov
One specific derivative, referred to as compound 8 in a study, showed an IC50 value of 2.21 nM against PI3K and 68 nM against VEGFR-2. nih.govresearchgate.net This dual-action mechanism presents a promising strategy for cancer therapy by concurrently targeting tumor cell proliferation and angiogenesis. nih.gov
Other kinases targeted by benzofuran (B130515) derivatives include Pim-1 kinase, a proto-oncogene involved in various cancers, and Epidermal Growth Factor Receptor (EGFR), another key target in lung cancer therapy. semanticscholar.orgnih.gov In silico studies on benzofuran-1,2,3-triazole hybrids have identified potential EGFR inhibitors through pharmacophore-based screening and molecular docking, which revealed stable interactions with the receptor's active site. nih.gov
Table 1: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference Cell Lines | Reference |
|---|---|---|---|---|
| Benzofuranyl thiosemicarbazone 8 | PI3K | 2.21 | - | nih.govresearchgate.net |
| Benzofuranyl thiosemicarbazone 8 | VEGFR-2 | 68 | - | nih.govresearchgate.net |
| Benzofuran-1,2,3-triazole hybrids | EGFR | - | Lung Cancer | nih.gov |
The inhibitory action of benzofuran derivatives extends beyond kinases to other enzyme classes implicated in various pathologies.
Carbonic Anhydrase (CA): These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. Benzofuran-based structures have been investigated as inhibitors of carbonic anhydrases. researchgate.netnih.gov For instance, certain sulfonamide derivatives have shown effective inhibition against human (h) CA isoforms (hCA I, hCA II, hCA VII) and bacterial β-CAs from Mycobacterium tuberculosis. mdpi.com
Urease: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea. Its inhibition is a key strategy against infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov While specific studies on this compound are emerging, the general class of heterocyclic compounds is actively explored for urease inhibition.
Butyrylcholinesterase (BChE): In the context of neurodegenerative diseases like Alzheimer's, inhibiting cholinesterases is a primary therapeutic strategy. Several 2-arylbenzofuran derivatives have demonstrated potent and selective inhibitory activity against BChE, with one compound, Cathafuran C, showing a Ki value of 1.7 μM. mdpi.com
Computational methods play a crucial role in identifying and validating the molecular targets of this compound derivatives. Techniques such as molecular docking, 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), and molecular dynamics simulations are widely used. nih.govresearchgate.net
These in silico studies help to predict the binding affinity and interaction modes of the benzofuran derivatives with the active sites of target enzymes like PI3K, VEGFR-2, and EGFR. nih.govnih.gov For example, docking studies for a dual PI3K/VEGFR-2 inhibitor revealed the specific amino acid residues involved in the binding, thus validating the proposed mechanism of action at a molecular level. nih.govresearchgate.net Similarly, such studies have been instrumental in understanding the interactions between benzofuran derivatives and BChE, helping to explain the observed inhibitory activity. mdpi.com
In Vitro Receptor Binding and Ligand-Target Interactions
Beyond enzyme inhibition, this compound derivatives can exert their effects by binding to specific cellular receptors. Studies have shown that these compounds can act as agonists or antagonists for various receptors.
For instance, a series of 2,3-dihydro-1-benzofuran derivatives were designed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed in immune tissues and is an emerging target for treating neuropathic pain and inflammation. nih.gov Ligand-steered modeling has been used to predict the binding mode of these derivatives within the receptor. nih.gov
Other research has explored the binding of benzofuran derivatives to endothelin (ET) receptors, with some compounds showing dual ETA/ETB antagonism at the nanomolar level. documentsdelivered.com Furthermore, the interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA), has been investigated. nih.gov These studies are crucial for understanding the pharmacokinetics of these compounds, as binding to serum proteins can affect their distribution and availability in the body. nih.gov
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Signaling Pathways like PI3K/Akt and Wnt/β-catenin)
The anticancer activity of this compound derivatives is often mediated by their ability to modulate critical cellular pathways that control cell proliferation, survival, and death.
Apoptosis Induction: Many benzofuran derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comresearchgate.net Mechanistic studies indicate that this can occur through both extrinsic and intrinsic pathways. nih.gov For example, treatment with these compounds can lead to morphological changes characteristic of apoptosis, DNA fragmentation, activation of caspases (like caspase-3), and cleavage of poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.comnih.gov
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. researchgate.net Flow cytometry analysis has revealed that different derivatives can cause cell cycle arrest at various phases, such as G0/G1, S, or G2/M, depending on the compound and the cell line. nih.govresearchgate.netmdpi.com For instance, one novel benzofuran derivative was found to induce G2/M cell cycle arrest through a p53-dependent pathway. researchgate.net
Inhibition of Signaling Pathways: As mentioned earlier, a key mechanism is the inhibition of pro-survival signaling pathways like PI3K/Akt. nih.govnih.gov By blocking this pathway, benzofuran derivatives down-regulate factors that promote cell growth and suppress apoptosis, tipping the balance towards cell death. nih.gov
Table 2: Cellular Effects of this compound Derivatives in Cancer Cell Lines
| Cellular Effect | Specific Mechanism | Target Cell Lines | Reference |
|---|---|---|---|
| Apoptosis Induction | Caspase-3/7 activation, PARP-1 cleavage, DNA fragmentation | K562 (Leukemia), MOLT-4 (Leukemia), Jurkat T-cells, Nervous system cancer cells | mdpi.comnih.gov |
| Cell Cycle Arrest | Arrest at G0/G1, S, or G2/M phase | Jurkat T-cells, Nervous system cancer cells, A549 (Lung), MDA-MB-231 (Breast) | nih.govresearchgate.netmdpi.com |
Antimicrobial Mechanisms of Action (e.g., Antibacterial, Antifungal, Antituberculosis, Quorum Sensing Inhibition)
Benzofuran derivatives possess a broad spectrum of antimicrobial activities. nih.govresearchgate.net Their mechanisms of action are diverse and target various aspects of microbial physiology.
Antibacterial and Antifungal Activity: Numerous synthetic and natural benzofuran compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net Some derivatives have shown activity equal to or greater than reference antibiotics against pathogens like Staphylococcus aureus. researchgate.net
Antituberculosis Activity: The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. Benzofuran derivatives have been identified as promising antitubercular agents. nih.gov One potential mechanism is the inhibition of essential mycobacterial enzymes, such as chorismate mutase, which is vital for the synthesis of aromatic amino acids in bacteria. nih.gov
Quorum Sensing Inhibition: Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. frontiersin.org Disrupting this system, a strategy known as quorum quenching, is a novel anti-infective approach that is less likely to induce resistance compared to traditional antibiotics. nih.govrug.nl Furanone compounds, which share a core structure with benzofurans, are known to interfere with QS by acting as antagonists to signal receptors. frontiersin.org This interference can inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics and host immune responses. frontiersin.orgresearchgate.net
Structure-Activity Relationship (SAR) Derivation from Biological Data
The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies elucidate how modifications to the molecular scaffold influence potency and efficacy. Research has shown that substitutions at various positions on the benzofuran ring system can dramatically alter the compound's biological profile, particularly its anticancer and antimicrobial activities. semanticscholar.orgnih.gov
Key determinants of activity often revolve around substitutions at the C2, C5, and C6 positions of the benzofuran core, as well as modifications to the carbothioamide group at the C3 position.
Substitutions on the Benzofuran Ring:
Halogenation: The introduction of halogen atoms such as chlorine, bromine, or fluorine into the benzofuran ring has been consistently shown to enhance anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov For instance, a bromine atom attached to a methyl group at the C3-position of a related benzofuran derivative resulted in remarkable cytotoxic activity against leukemia cells (K562 and HL60) with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov The position of the halogen is a critical factor in determining its effect on biological activity. nih.gov
Modifications of the C3-Carbothioamide Moiety:
The thioamide group is a crucial pharmacophore. Its replacement or derivatization can lead to significant changes in activity. For example, converting the related carbohydrazide (B1668358) at the C3 position into various substituted benzylidene derivatives has been shown to produce compounds with promising antimycobacterial and antifungal activities. nih.gov In one study, a derivative with an ortho-hydroxyl group on the benzylidene moiety showed good antitubercular activity (MIC of 8 µg/mL), while another derivative demonstrated potent antifungal activity (MIC of 2 µg/mL). nih.gov
The following table summarizes the impact of specific structural modifications on the biological activity of selected benzofuran derivatives, illustrating key SAR principles.
| Compound ID | Structural Modification | Target/Assay | Activity (e.g., IC50, MIC) | Reference |
| Derivative A | Bromine at C3-methyl position | K562 Leukemia Cells | IC50 = 5 µM | nih.gov |
| HL60 Leukemia Cells | IC50 = 0.1 µM | nih.gov | ||
| Derivative B | C3-carbohydrazide with o-OH-benzylidene | M. tuberculosis H37Rv | MIC = 8 µg/mL | nih.gov |
| Derivative C | C3-carbohydrazide derivative | Antifungal | MIC = 2 µg/mL | nih.gov |
| Derivative D | 2-aryl substitution | Anticancer | Varies | scienceopen.com |
| Derivative E | N-aryl piperazine (B1678402) substitution | Anti-inflammatory (NO production) | IC50 = 5.28 µM | nih.gov |
This table is illustrative and compiles data from various benzofuran derivative studies to highlight SAR principles that may be applicable to this compound analogues.
Earlier SAR studies on the broader class of benzofurans have indicated that placing ester or heterocyclic rings at the C2 position was critical for cytotoxic activity. nih.gov This highlights the importance of exploring substitutions at multiple sites on the benzofuran scaffold to optimize biological effects.
Investigations into Specific Protein or DNA Interactions (Conceptual)
While direct experimental evidence for the binding of this compound to specific proteins or DNA is still emerging, computational and conceptual studies provide valuable insights into its potential molecular targets and binding mechanisms. Molecular docking, a key in silico technique, is used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as a protein receptor or an enzyme. nih.govresearchgate.net
Benzofuran derivatives, as a class, are known to interact with a variety of biological macromolecules. dntb.gov.uaencyclopedia.pub Their ability to bind proteins is a critical area of investigation for understanding their therapeutic potential and for applications in drug delivery, where serum albumins might act as carriers. dntb.gov.uaencyclopedia.pubnih.govnih.gov
Conceptual Protein Interactions:
Enzyme Inhibition: Molecular docking studies on various benzofuran derivatives suggest they can act as inhibitors for several key enzymes implicated in disease. For instance, derivatives have been modeled as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme linked to cancer, and Candida albicans N-myristoyl transferase (CaNMT), a target for antifungal agents. nih.govsci-hub.se
Binding Site Analysis: In silico studies predict that the benzofuran scaffold can fit into the active sites of enzymes. The binding is often stabilized by a network of interactions, including:
Hydrogen Bonds: The carbothioamide group, with its nitrogen and sulfur atoms, can act as a hydrogen bond donor and acceptor, forming critical links with amino acid residues (e.g., histidine) in an enzyme's active site. researchgate.net
Hydrophobic Interactions: The aromatic benzofuran ring system can engage in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.
Halogen Bonds: As mentioned in the SAR section, halogenated derivatives can form halogen bonds with nucleophilic sites on the protein, enhancing binding affinity. nih.gov
A conceptual docking study of a generic this compound derivative into a hypothetical enzyme active site might reveal that the benzofuran core occupies a hydrophobic pocket, while the thioamide functional group forms hydrogen bonds with polar residues at the entrance or deep within the catalytic site. The specific orientation and combination of these interactions would determine the compound's inhibitory potency.
Conceptual DNA Interactions:
The planar structure of the benzofuran ring system suggests a potential for interaction with DNA. Conceptually, these molecules could act as:
DNA Intercalators: The flat, aromatic ring system could slide between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects.
Groove Binders: Derivatives with appropriate side chains could fit into the minor or major grooves of the DNA helix, stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA backbone or base pairs.
These conceptual models, derived from computational studies and knowledge of related compounds, provide a rational basis for further experimental investigation. nih.govresearchgate.net Techniques such as X-ray crystallography, NMR spectroscopy, and various biophysical assays are needed to validate these predicted interactions and definitively identify the molecular targets of this compound derivatives.
Applications in Materials Science and Other Scientific Fields
Utilization as Ligands in Coordination Chemistry (Conceptual)
Conceptually, 1-Benzofuran-3-carbothioamide possesses significant potential as a ligand in coordination chemistry. The thioamide group (-CSNH₂) is a well-known coordinating agent, capable of acting as a multidentate ligand. ucj.org.ua It can bind to metal ions through either the sulfur or nitrogen atom, or in a bidentate fashion, leading to the formation of stable chelate rings. This versatility allows for the construction of diverse coordination complexes and polymers.
The benzofuran (B130515) ring itself can participate in coordination through π-stacking interactions or by functionalization of the ring system. For instance, related compounds like 1-benzofuran-2,3-dicarboxylic acid have been successfully used to create co-crystals with bipyridyl ligands and to form discrete complexes and coordination polymers with various metal ions. rsc.org The combination of the thioamide group and the benzofuran scaffold in this compound could therefore lead to the design of novel metal-organic frameworks (MOFs) or coordination polymers with tailored electronic, magnetic, or catalytic properties.
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Type of Interaction | Potential Metal Ions |
|---|---|---|
| Sulfur Atom (Thioamide) | σ-donation | Soft metals (e.g., Pd(II), Pt(II), Ag(I), Cu(I)) |
| Nitrogen Atom (Thioamide) | σ-donation | Harder metals (e.g., Fe(III), Co(III), Ni(II)) |
| S, N Bidentate (Thioamide) | Chelation | Various transition metals |
Potential in Organic Electronic Materials and Optoelectronic Devices (Conceptual, based on benzofuran scaffold)
The benzofuran scaffold is a key component in a variety of organic electronic materials due to its favorable properties. nih.gov Derivatives of benzofuran are recognized for their beneficial electrochemical behavior, thermal stability, high quantum yields, and blue-light emission, which makes them suitable for applications like organic light-emitting diodes (OLEDs). nih.govresearchgate.net
Thiophene and furan-fused π-conjugated molecules, a class to which benzofuran belongs, are considered highly promising for organic electronics because of their good stability, high planarity, strong intermolecular π–π interactions, and excellent carrier transport properties. mdpi.com For example, benzothieno[3,2-b]benzofuran (BTBF) has emerged as a promising candidate material in this field. mdpi.com Furthermore, benzofuran trimers have been synthesized and evaluated as materials for organic electroluminescence (OEL), demonstrating blue emission. nih.gov Dibenzofuran-based materials have also been successfully used as hosts for blue electrophosphorescence. researchgate.net
Given these precedents, this compound could conceptually be explored as a building block for novel organic semiconductors. The introduction of the carbothioamide group could modulate the electronic properties of the benzofuran core, potentially influencing charge transport characteristics and energy levels, making it a candidate for use in organic photovoltaics or field-effect transistors. rsc.org
Table 2: Properties of the Benzofuran Scaffold Relevant to Organic Electronics
| Property | Significance in Organic Electronics |
|---|---|
| High Planarity | Promotes intermolecular π–π stacking, facilitating charge transport. |
| Thermal Stability | Essential for device longevity and operational stability. |
| High Quantum Yield | Important for efficiency in light-emitting applications (OLEDs). |
| Tunable Electronic Properties | Allows for the design of materials with specific energy levels for different device architectures. |
Development as Fluorescent Probes or Sensors (Conceptual)
Benzofuran derivatives are actively being investigated for their potential as fluorescent probes and sensors. nih.govresearchgate.net The benzofuran-naphthyridine derivative, for instance, is characterized by high fluorescence and quantum yield with solvatochromic properties. nih.gov The development of novel benzofuran derivatives as photochemical probes for biological systems is an area of ongoing research. africaresearchconnects.com
The fluorescence of the benzofuran core can be sensitive to its local environment. The attachment of a carbothioamide group, which contains lone pairs on both the nitrogen and sulfur atoms, could provide a binding site for specific analytes, such as metal ions or small molecules. Upon binding, the electronic structure of the molecule could be perturbed, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime). This "turn-on" or "turn-off" sensing mechanism is the basis for many fluorescent probes. The potential for this compound in this area lies in the rational design of sensors where the interaction of an analyte with the thioamide group modulates the inherent fluorescence of the benzofuran scaffold.
Precursors for Polymeric Materials or Nanomaterials (Conceptual)
The structure of this compound lends itself to conceptualization as a monomer or precursor for the synthesis of advanced polymeric materials or nanomaterials. The benzofuran unit can be incorporated into polymer backbones to impart specific optical and electronic properties. A two-stage synthetic procedure used for preparing benzofuran trimers has been suggested to be applicable to a wide variety of benzofuran oligomer and polymer targets. nih.gov
The carbothioamide group offers a reactive handle for polymerization reactions. For example, it could potentially undergo condensation polymerization with other suitable monomers. Furthermore, the sulfur atom in the thioamide could be used to anchor the molecule to metal nanoparticle surfaces, enabling the formation of functionalized nanomaterials. These hybrid materials could find applications in catalysis, sensing, or as components in nanocomposite devices. The ability to functionalize either the benzofuran ring or the carbothioamide group provides a versatile platform for creating a diverse range of polymers and nanomaterials with tailored functionalities.
Advanced Analytical Methodologies for Purity and Profiling of 1 Benzofuran 3 Carbothioamide
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone of analytical chemistry for the separation and purification of compounds. The choice of technique depends on the analyte's volatility, polarity, and stability. For 1-Benzofuran-3-carbothioamide, a range of chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical HPLC method for a benzofuran (B130515) derivative would involve a C18 (ODS) or C8 column. jst.go.jpnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net The presence of the thioamide group, which is polar, and the benzofuran ring system, which is nonpolar, allows for good retention and separation capabilities on such columns. The method parameters, such as mobile phase composition, flow rate, and column temperature, would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. Detection is typically performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance (λmax), which for benzofuran and thioamide moieties is often in the UV range. researchgate.netresearchgate.net
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Suggested Condition | Purpose |
| Column | C18 (e.g., ODS-2 Hypersil), 5 µm, 4.6 x 150 mm | Provides nonpolar stationary phase for hydrophobic interactions. researchgate.net |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 4.5) (60:40 v/v) | Elutes the compound; composition can be adjusted for optimal retention. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Vol. | 10 µL | Standard volume for introducing the sample into the system. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~290 nm and ~330 nm | Monitors the elution of the compound based on its UV absorbance. researchgate.netresearchgate.net |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound to be analyzed by GC, it must have sufficient thermal stability and volatility. Given that sulfur-containing heterocyclic compounds can be analyzed by GC, this method is viable. researchgate.netacs.org The analysis of the closely related 1-Benzofuran-3-carboxamide by GC-MS further supports the applicability of this technique. nih.gov
A capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-substituted methylpolysiloxane, would be appropriate. acs.org The use of a sulfur-specific detector, like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), would provide high selectivity and sensitivity for the sulfur-containing target compound over potential non-sulfur impurities. researchgate.net However, coupling with a mass spectrometer (MS) is more common for simultaneous identification.
Table 2: Potential GC Parameters for the Analysis of this compound
| Parameter | Suggested Condition | Purpose |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film | Standard non-polar capillary column for separation of a wide range of compounds. |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min | Inert gas to carry the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | Temperature gradient to separate compounds based on boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general-purpose quantification, MS for identification. |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. In the synthesis of benzofuran derivatives, TLC is routinely used to track the consumption of starting materials and the formation of the product. mdpi.comrsc.orgnih.govmdpi.com
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel (SiO₂). mdpi.com The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgnih.gov The separation is based on the differential adsorption of the components to the silica gel. The less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. Visualization of the spots is commonly achieved under UV light (at 254 nm or 366 nm) or by using a chemical staining agent. mdpi.com By comparing the spots of the reaction mixture to those of the starting materials, the completion of the reaction can be readily assessed.
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Quantitative Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for comprehensive impurity profiling. They provide not only quantitative data but also structural information for the identification of unknown impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally powerful for the analysis of pharmaceutical compounds. resolvemass.cabiomedres.us It combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. For this compound, LC-MS can be used to detect and identify process-related impurities and degradation products, even at trace levels. conicet.gov.ar Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is equally vital, particularly for volatile and thermally stable impurities. The GC separates the components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, showing the mass-to-charge ratio of the parent ion and its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic fragments resulting from the loss of the thioamide group or cleavage of the benzofuran ring. The analysis of the oxygen analog, 1-benzofuran-3-carboxamide, showed a top mass-to-charge ratio (m/z) peak at 161 (the molecular ion) and a second highest peak at 145, corresponding to the loss of the amide group. nih.gov A similar fragmentation pattern would be anticipated for the carbothioamide.
Spectrophotometric Quantification Methods (e.g., UV-Vis)
UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and non-destructive method that can be used for the quantitative analysis of compounds that absorb light in the UV or visible range. The core principle is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
The this compound molecule contains two main chromophores: the benzofuran ring system and the carbothioamide group (C=S). Benzofuran itself exhibits characteristic absorption bands, including a strong band around 280-290 nm. researchgate.net Thioamides typically show n→π* transitions at longer wavelengths than their amide counterparts. hnue.edu.vn Therefore, this compound is expected to have distinct absorption maxima. To develop a quantitative method, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 3: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Notes |
| Benzofuran Ring | π → π | ~280 - 290 | High-intensity absorption, characteristic of the heterocyclic system. researchgate.net |
| Carbothioamide (C=S) | n → π | ~330 - 350 | Lower intensity absorption, characteristic of the thio-carbonyl group. hnue.edu.vn |
Electrophoretic Methods for Separation and Analysis (Conceptual)
Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer a high-efficiency alternative to chromatography for the separation of charged and polar compounds. researchgate.net While not as commonly used as HPLC or GC for routine purity testing, CE provides a different separation mechanism based on the charge-to-size ratio of the analyte, making it a powerful complementary technique.
For the analysis of the neutral molecule this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most appropriate conceptual approach. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer solution above its critical micelle concentration. These micelles act as a pseudo-stationary phase. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation occurs due to the differential partitioning of analytes into the micelles, which have a different electrophoretic mobility than the surrounding buffer.
The development of a CE method would involve optimizing the buffer pH, the type and concentration of the surfactant, and the applied voltage to achieve separation from potential impurities. nih.gov Detection could be performed using a UV-Vis detector integrated into the CE system. This method would be particularly useful for analyzing polar impurities that are not well-retained by RP-HPLC. researchgate.netresearchgate.net
Future Research Directions and Challenges in 1 Benzofuran 3 Carbothioamide Chemistry
Exploration of Novel and Highly Efficient Synthetic Pathways
While various methods exist for the synthesis of the benzofuran (B130515) core, the development of novel, efficient, and sustainable pathways to 1-Benzofuran-3-carbothioamide and its derivatives is a primary research goal. divyarasayan.orgdtu.dk Current challenges often involve multi-step procedures, harsh reaction conditions, or the use of expensive and toxic catalysts.
Future research should focus on:
One-Pot Reactions: Designing multi-component, one-pot syntheses that combine the formation of the benzofuran ring and the introduction of the carbothioamide functional group. dtu.dk This approach improves efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.
Catalyst Innovation: Exploring novel catalytic systems, such as heterogeneous catalysts (e.g., Pd-Cu/C) or earth-abundant metal catalysts, to replace traditional homogeneous catalysts. divyarasayan.org This can lead to easier catalyst recovery and reuse, lowering costs and environmental impact. Cationic Ru-H complexes have also shown promise in the dehydrative C-H alkylation and annulation of phenols to form benzofurans, a pathway that liberates water as the only byproduct. divyarasayan.org
Green Chemistry Approaches: Utilizing greener solvents (like water or glycerol), microwave-assisted synthesis, or ultrasound-mediated reactions to accelerate transformations and reduce energy consumption. dtu.dknih.gov The Willgerodt–Kindler reaction, a key method for forming the thioamide group, has been successfully performed in a deep eutectic solvent like K2CO3/glycerol (B35011), highlighting a promising green alternative. nih.gov
Flow Chemistry: Implementing continuous flow chemistry for the synthesis of this compound. This technology offers precise control over reaction parameters, improved safety for handling hazardous reagents, and easier scalability from laboratory to industrial production.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, time-saving. | Development of multi-component reactions (MCRs). |
| Novel Catalysis | Lower cost, improved sustainability, easier product purification. | Use of heterogeneous and earth-abundant metal catalysts. |
| Green Chemistry | Reduced environmental impact, lower energy consumption. | Application of alternative solvents and energy sources. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction conditions in continuous flow reactors. |
Comprehensive Investigation of Underexplored Reactivity and Transformational Potential
The this compound molecule possesses distinct reactive sites—the benzofuran ring system and the carbothioamide group—that offer significant opportunities for chemical transformations and the creation of diverse molecular libraries.
Future investigations should target:
C-H Functionalization: The direct functionalization of C-H bonds on the benzofuran scaffold is a powerful tool for introducing molecular complexity. mdpi.com Research into palladium-catalyzed C-H arylation at various positions on the ring can create a wide range of novel analogs without the need for pre-functionalized starting materials. mdpi.com
Thioamide Group as a Synthetic Hub: The carbothioamide moiety is a versatile functional group that can serve as a precursor to other important heterocyclic rings. Future work should explore its conversion into thiazoles, thiadiazoles, or pyrazoles, which are themselves known to possess unique biological activities. nih.gov This strategy of "scaffold hopping" can rapidly generate compounds with potentially new mechanisms of action.
Cyclization and Annulation Reactions: Exploring intramolecular cyclization reactions where the carbothioamide group reacts with another substituent on the benzofuran ring. This could lead to the formation of novel, rigid, polycyclic heterocyclic systems with unique three-dimensional structures, which are highly desirable in drug discovery.
Advanced Mechanistic Studies of Biological Activities at a Molecular Level (In Vitro and Cellular)
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.govnih.gov However, for this compound, the specific molecular mechanisms underlying its potential therapeutic effects are not well understood.
Future research must move beyond preliminary screening to detailed mechanistic studies:
Target Identification and Validation: Utilizing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) with which the compound interacts. Benzofuran hybrids have been identified as inhibitors of targets like PI3K, VEGFR-2, and tubulin. nih.govnih.govmdpi.com
Enzyme Inhibition Kinetics: For compounds that target enzymes, performing detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constants (Ki). This provides crucial information for understanding the compound's potency and for guiding further optimization.
Cellular Pathway Analysis: Employing cellular assays to elucidate the downstream effects of target engagement. This includes studying the induction of apoptosis (e.g., via Annexin V staining and caspase-3/7 activation assays), cell cycle arrest, and the generation of reactive oxygen species (ROS). mdpi.com Studies on other benzofurans have shown they can induce apoptosis and generate ROS in cancer cells. mdpi.com
Resistance Mechanisms: Investigating potential mechanisms of acquired resistance in cancer cell lines or microbial strains. Understanding how resistance develops is critical for designing next-generation analogs that can overcome these challenges.
Computational Design and Prediction of Novel Analogs with Enhanced Specificity
Computer-aided drug design (CADD) is an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. nih.govresearchgate.net Applying these methods to the this compound scaffold can rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective molecules.
Key computational approaches for future research include:
Quantitative Structure-Activity Relationship (3D-QSAR): Developing robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to correlate the structural features of a series of analogs with their biological activity. researchgate.net These models can predict the activity of new, unsynthesized compounds and provide visual maps highlighting regions where modifications may enhance potency.
Molecular Docking: Performing molecular docking studies to predict the binding modes of this compound analogs within the active sites of known biological targets. nih.govresearchgate.net This can reveal key molecular interactions, such as hydrogen bonds or pi-pi stacking, that are crucial for binding affinity and can guide the design of analogs with improved complementarity to the target. nih.gov
Pharmacophore Modeling: Generating pharmacophore models that define the essential spatial arrangement of chemical features required for biological activity. These models can be used to screen virtual libraries for new, structurally diverse compounds that fit the model and are likely to be active.
ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs early in the discovery process. researchgate.net This helps to prioritize compounds with favorable drug-like properties and reduce the likelihood of late-stage failures.
| Computational Method | Objective | Expected Outcome |
| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structure with biological activity. | Predictive models for designing more potent analogs. |
| Molecular Docking | Predict ligand-protein binding modes and affinities. | Rationalization of SAR and identification of key interactions. |
| Pharmacophore Modeling | Identify essential features for activity. | A tool for virtual screening and scaffold hopping. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Prioritization of candidates with better drug-like properties. |
Integration of this compound into Emerging Technologies (e.g., Targeted Chemical Delivery Systems, Nanochemistry)
The unique chemical structure of this compound makes it a candidate for integration into advanced technological platforms, extending its application beyond traditional pharmacology.
Future research directions in this area include:
Targeted Drug Delivery: Developing drug-conjugate systems where this compound is linked to a targeting moiety, such as an antibody, peptide, or small molecule, that specifically recognizes cancer cells or microbial pathogens. This approach could increase the local concentration of the drug at the site of action, enhancing efficacy while minimizing systemic toxicity.
Nanoparticle Formulation: Encapsulating this compound within nanocarriers like liposomes, polymeric nanoparticles, or micelles. This can improve the compound's solubility, stability, and pharmacokinetic profile, allowing for controlled or sustained release and passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.
Development of Bio-probes: Modifying the scaffold with fluorescent tags to create chemical probes. These probes could be used to visualize biological processes, track the compound's distribution within cells, and aid in mechanistic studies.
Materials Science Applications: The benzofuran moiety is known for its electronic and optical properties. researchgate.net Future work could explore the polymerization of this compound derivatives or their incorporation into metal-organic frameworks (MOFs) to create novel materials for use in electronics, sensing, or catalysis.
Q & A
Q. Which crystallography software is best suited for modeling this compound’s supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
